Product packaging for 2-Ethylhexyl octyl ether(Cat. No.:CAS No. 2173602-24-7)

2-Ethylhexyl octyl ether

Cat. No.: B2751050
CAS No.: 2173602-24-7
M. Wt: 242.447
InChI Key: RWWSWXSWYKJBCE-UHFFFAOYSA-N
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Description

Contextualizing 2-Ethylhexyl Octyl Ether within the Ether Compound Class

Ethers are a class of organic compounds defined by an ether group, which consists of an oxygen atom connected to two alkyl or aryl groups (R-O-R'). alfa-chemistry.com They can be symmetrical if the two organic groups are identical, or unsymmetrical if they are different. alfa-chemistry.com this compound, with the molecular formula C16H34O, falls into the category of symmetrical branched alkyl ethers.

Unlike their linear counterparts, the branched structure of this compound influences its physical and chemical properties. The branching in the alkyl chains leads to a lower density and a specific boiling point, which is 126°C at 8 mmHg. The presence of the ether linkage, a central oxygen atom, is a key functional group that dictates much of the chemical behavior of ethers. solubilityofthings.com However, the bulky 2-ethylhexyl groups can sterically hinder the reactivity of the ether oxygen, making the compound relatively stable and less reactive under standard conditions. This combination of a non-polar character and thermal stability makes it a subject of research for applications requiring such properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C16H34O
Molecular Weight 242.44 g/mol
Density 0.8 g/cm³
Boiling Point 126°C at 8 mmHg
Flash Point 107.5°C
IUPAC Name bis(2-ethylhexyl) ether
Source:

Evolution of Research Interest in Branched Chain Ethers

Historically, research on ethers focused primarily on simpler, linear structures, which were widely used as solvents and in the synthesis of other organic compounds. solubilityofthings.com However, the last few decades have seen a growing interest in more complex ether structures, including branched-chain ethers. This shift is driven by the need for molecules with specific physical properties for advanced applications.

The interest in hindered ether synthesis, particularly α-tertiary ethers, has been propelled by their occurrence in pharmaceuticals, agrochemicals, and functional materials. rsc.org The steric bulk and electronic properties of branched ethers can significantly influence a molecule's physical and biochemical characteristics. rsc.org Research has also been spurred by the potential use of certain branched ethers as fuel additives. tdx.cat

The synthesis of long-chain branched poly(ether imide)s (LCB-PEIs) highlights the move towards complex, branched architectures to achieve desirable properties like high melt strength and advantageous shear thinning for molding processes. acs.org While not directly this compound, this research exemplifies the broader trend of exploring branched ether structures for advanced material applications. Furthermore, studies on ether lipids, which can contain branched alkyl chains, have gained traction due to their potential health benefits and roles in improving the bioavailability of other molecules. mdpi.com

Multidisciplinary Research Perspectives on this compound

The unique properties of this compound have led to its investigation across several scientific disciplines.

In organic chemistry , it is primarily studied for its utility as a non-polar, high-temperature solvent for organic synthesis. Its stability makes it suitable for reactions that require elevated temperatures. The synthesis of this ether, typically through the etherification of 2-ethylhexanol and octanol (B41247) using an acid catalyst, is also a subject of study to optimize reaction conditions and improve yields.

In materials science , while direct research on this compound is less prominent, related compounds are explored extensively. For instance, it is used as a plasticizer in the production of flexible plastics. The principles of using branched ethers to modify material properties are seen in the development of polymer inclusion membranes (PIMs), where plasticizers like 2-nitrophenyl octyl ether are used to enhance flexibility and performance for applications such as ion transport and separation. researchgate.netresearchgate.net

In industrial and environmental chemistry , ethers are scrutinized for their applications and environmental fate. While some ethers are explored as potential biofuels, this compound is derived from petrochemical sources. Its application as a lubricant in various mechanical applications is also noted.

Scope and Objectives of Academic Inquiry for this compound

Current and future academic inquiry into this compound and related branched ethers is focused on several key areas:

Advanced Synthesis Methods: Research continues to explore more efficient and environmentally benign catalytic systems for the synthesis of branched ethers. This includes the use of solid acid catalysts and optimizing continuous flow processes to maximize yield and purity while minimizing waste. tdx.cat

Novel Applications in Materials Science: Further investigation into its role as a plasticizer and its potential incorporation into novel polymer formulations is an active area of research. Understanding the structure-property relationships in polymers containing such branched ethers is crucial for designing new materials with tailored properties. acs.org

Elucidation of Reaction Mechanisms: Detailed studies on the mechanisms of reactions involving this compound, such as its acid-catalyzed cleavage, are important for controlling reaction outcomes and designing new synthetic strategies. The steric influence of the branched alkyl groups on reaction pathways is a key aspect of this research.

Biochemical and Pharmaceutical Applications: While currently used as a medium for the extraction and purification of biological compounds, further research may explore its potential as a carrier in drug delivery systems, leveraging its hydrophobic nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O B2751050 2-Ethylhexyl octyl ether CAS No. 2173602-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethylhexoxy)octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-4-7-9-10-11-12-14-17-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWSWXSWYKJBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Engineering for 2 Ethylhexyl Octyl Ether and Analogues

Catalytic Synthesis Routes

Catalysis is central to the efficient production of ethers. Both homogeneous and heterogeneous catalysts are employed to facilitate the dehydration of alcohols or to promote alternative reaction mechanisms, leading to the formation of the ether linkage.

Homogeneous Catalysis in Etherification Processes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a long-established method for ether synthesis. This typically involves the use of strong mineral acids. For the synthesis of unsymmetrical ethers like 2-Ethylhexyl octyl ether from 2-ethylhexanol and 1-octanol (B28484), traditional acid-mediated dehydration is a viable, albeit challenging, route. Strong, corrosive acids such as sulfuric acid are often used, but this method can lead to the formation of byproducts, including alkenes and symmetrical ethers (dioctyl ether and bis(2-ethylhexyl) ether), and presents challenges in catalyst separation and waste disposal. rsc.orgtdx.cat Zirconium and Hafnium-based polyhedral oligosilsesquioxane complexes have also been shown to act as durable and robust homogeneous catalysts for the reductive etherification of aldehydes to their corresponding ethers. osti.gov

Heterogeneous Catalysis and Solid Superacid Systems

To overcome the drawbacks of homogeneous catalysis, significant research has focused on heterogeneous catalysts. Solid acid catalysts offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. For the etherification of long-chain alcohols, solid superacids are particularly relevant. sapub.org

Solid superacids, which have an acid strength greater than 100% sulfuric acid, can effectively catalyze etherification. sapub.org Examples of solid acid catalysts applicable to the etherification of alcohols like 1-octanol and 2-ethylhexanol include:

Ion-exchange resins: Macroreticular polymeric resins with sulfonic acid groups, such as Amberlyst-type resins (e.g., Amberlyst 15, 36, and 70), have demonstrated effectiveness in catalyzing the etherification of glycerol (B35011) with various alcohols, including 1-octanol. tdx.catresearchgate.net These resins function well in liquid-phase reactions. researchgate.net For instance, the etherification of acetic acid with 2-ethylhexanol has been successfully carried out using Amberlyst 36. dergipark.org.tr

Zeolites: These crystalline aluminosilicates, such as H-BEA, HZSM-5, and USY, possess strong Brønsted acid sites and shape-selective properties that can favor ether formation. researchgate.netresearchgate.net The hydrophobicity of the zeolite can influence catalytic activity, with more hydrophobic zeolites sometimes achieving higher conversions in the etherification of glycols with 1-octanol. researchgate.net

Sulfated Metal Oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) are classified as solid superacids and are effective for various acid-catalyzed reactions, including etherification. sapub.orgresearchgate.net Similarly, a solid superacid catalyst SO₄²⁻/TiO₂-WO₃ has been used in the synthesis of related ester compounds. google.com

The direct etherification of glycerol with long-chain alcohols like 1-octanol can be challenging due to poor miscibility between the reactants. researchgate.net However, solid acid catalysts have been shown to facilitate these reactions, with product selectivity depending on the catalyst structure and reaction conditions. researchgate.netmdpi.com

Table 1: Comparison of Solid Acid Catalysts in Alcohol Etherification

Catalyst TypeExamplesKey FeaturesRelevant Applications
Ion-Exchange ResinsAmberlyst 15, Amberlyst 36, Amberlyst 70Macroporous structure, strong sulfonic acid sites.Esterification of 2-ethylhexanol dergipark.org.tr; Etherification of glycerol with 1-octanol. researchgate.net
ZeolitesH-BEA, HZSM-5, USYCrystalline structure, shape selectivity, strong Brønsted acidity.Etherification of glycols with 1-octanol. researchgate.net
Sulfated Metal OxidesSulfated Zirconia (SO₄²⁻/ZrO₂)Superacidic properties, high thermal stability.General acid-catalyzed reactions including etherification. sapub.orgresearchgate.net

Enzymatic Catalysis for Ether Production

Enzymatic catalysis offers a green and highly selective alternative for chemical synthesis. Lipases, in particular, are versatile biocatalysts that can function in non-aqueous media to catalyze esterification and, less commonly, etherification reactions. While the direct lipase-catalyzed etherification of two alcohols is challenging, lipases are widely used for the synthesis of esters involving 2-ethylhexanol, such as 2-ethylhexyl palmitate and 2-ethylhexyl-2-ethylhexanoate. researchgate.netresearchgate.netresearchgate.net

The synthesis of 2-ethylhexyl esters is often performed via transesterification or direct esterification. researchgate.netniscpr.res.in For example, immobilized lipase (B570770) from Candida sp. 99-125 has been used for the synthesis of 2-ethylhexyl palmitate, achieving yields of up to 98%. researchgate.netresearchgate.net Novozym 435, an immobilized form of Candida antarctica lipase B, is another effective catalyst for the synthesis of esters from 2-ethyl-1-hexanol. researchgate.net These enzymatic processes are noted for their high selectivity but often require longer reaction times compared to conventional chemical methods. researchgate.net Furthermore, lipases have been successfully employed in the kinetic resolution of racemic 2-ethylhexan-1-ol (B42007) through transacetylation with vinyl acetate, allowing for the preparation of its enantiomers in high enantiomeric excess. rsc.orgresearchgate.net

Organohalide-Catalyzed Etherification Reactions

A novel approach to ether synthesis involves the use of organohalides as catalysts for the dehydrative O-alkylation between alcohols. This method provides a practical and scalable route for preparing both symmetrical and unsymmetrical aliphatic ethers. rsc.orgdntb.gov.uaresearchgate.net The reaction proceeds by generating reactive intermediates that are recycled, with water being the only byproduct. rsc.orgresearchgate.net This methodology has been shown to be effective for the homo-etherification of primary alcohols, including 1-octanol, yielding the corresponding symmetrical ether in good yields. researchgate.net For instance, the reaction of 1-octanol (n-C₈H₁₇OH) catalyzed by octyl iodide (n-C₈H₁₇I) at 150°C for 30 hours resulted in a 73% yield of dioctyl ether. researchgate.net This catalytic system avoids the need for transition metals or strong bases, enhancing its green chemistry profile. rsc.orgdntb.gov.ua

Indium Bromide-Catalyzed Reductive Conversions

Indium(III) bromide (InBr₃) has emerged as an effective catalyst for the reductive conversion of esters to ethers. organic-chemistry.org This one-pot procedure utilizes a silane, such as triethylsilane (Et₃SiH), as a reducing agent to directly transform esters into their corresponding unsymmetrical ethers under mild conditions. organic-chemistry.org This method is notable for its tolerance of various functional groups. organic-chemistry.org While direct application to this compound synthesis from an ester precursor like octyl 2-ethylhexanoate (B8288628) would be a logical extension, the primary research has focused on a range of other ester substrates. The proposed mechanism involves the generation of an indium radical species that facilitates the ether formation. organic-chemistry.org This approach represents a milder alternative to traditional methods like the Williamson ether synthesis. organic-chemistry.org

Reaction Conditions and Process Optimization

In alignment with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that reduce or eliminate the use of hazardous solvents. pharmafeatures.com Solvent-free reactions offer significant environmental and economic benefits, including reduced pollution, lower handling costs, and simplified experimental procedures and work-ups. ias.ac.in For ether synthesis, traditional methods often rely on organic solvents to dissolve reactants and facilitate the reaction. However, solvent-free approaches have proven effective.

One such method is the solvent-free Williamson ether synthesis, where the etherification of phenols has been achieved efficiently using a solid base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). researchgate.net This approach proceeds rapidly at low temperatures and yields high-purity ethers. researchgate.net Similarly, a patented green synthesis method prepares various ethers from aldehydes and silanes under solvent-free conditions, catalyzed by a monovalent silver salt. This method boasts high conversion rates and yields, with product purification requiring only distillation, thereby avoiding any additional organic solvents. google.com These solvent-free methodologies are applicable to the synthesis of alkyl ethers like this compound, representing a more sustainable and efficient manufacturing process. pharmafeatures.com

The kinetics of etherification reactions are profoundly influenced by temperature, pressure, and the molar ratio of the reactants.

Temperature: The reaction temperature must be carefully controlled. For the acid-catalyzed dehydration of alcohols, a common method for synthesizing symmetrical ethers, the temperature is critical to favor ether formation over competing elimination reactions. masterorganicchemistry.com For instance, the optimal temperature for producing diethyl ether from ethanol (B145695) is approximately 130-140°C; at temperatures of 150°C and above, the formation of ethylene (B1197577) through elimination becomes the dominant pathway. masterorganicchemistry.com In other etherification systems, such as the reaction of glycerol with ethanol, high temperatures (e.g., 269°C) have been used to achieve high conversion rates. mdpi.com

Pressure: Elevated pressure is sometimes employed to maintain reactants in the liquid phase at high temperatures and to influence the reaction equilibrium. In a study on glycerol etherification with ethanol, a pressure of 2.5 MPa was found to be optimal, contributing to a 97% glycerol conversion. mdpi.com

Molar Ratios: The molar ratio of the alcohol reactants (or alcohol and alkylating agent) is a key factor in driving the reaction towards the desired product. In the synthesis of unsymmetrical ethers from two different alcohols, using one alcohol in excess can increase the yield of the target ether. For example, a high ethanol-to-glycerol molar ratio (12:1) is used to maximize the formation of glycerol ethyl ethers and shift the equilibrium forward. mdpi.com

The following table summarizes the influence of these parameters on ether synthesis based on findings from related reactions.

ParameterInfluence on ReactionTypical Optimized Conditions (Examples)Potential Side Effects of Non-Optimal Conditions
Temperature Directly affects reaction rate (kinetics).130-140°C for diethyl ether synthesis masterorganicchemistry.comHigher temperatures can lead to elimination byproducts (alkenes) masterorganicchemistry.com.
Pressure Maintains reactants in the liquid phase; can influence equilibrium.2.5 MPa for glycerol etherification with ethanol mdpi.comInsufficient pressure at high temperatures can lead to reactant loss.
Molar Ratio Drives reaction equilibrium towards product formation.12:1 ethanol:glycerol for glycerol ethers mdpi.comSub-optimal ratios can result in low conversion and yield.

Ultrasound-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, including etherification. The primary mechanism of ultrasound's effect is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. mdpi.com This collapse generates localized hot spots with extreme temperatures and pressures, as well as powerful micro-jets and shockwaves. mdpi.commdpi.com

These physical effects, rather than direct sonochemical interaction, are predominantly responsible for enhancing the reaction. They create intense micro-mixing, which is especially effective for immiscible liquid systems or solid-liquid reactions, increasing mass transfer between phases and the surface area of solid catalysts or reagents. nih.gov

Studies have shown that ultrasound can dramatically reduce reaction times and improve yields compared to conventional methods. For instance, in the acid-catalyzed esterification of jatropha oil, ultrasound treatment for 30 minutes resulted in an 83.23% conversion of free fatty acids, whereas conventional mechanical mixing achieved only 42.48% in the same timeframe. mdpi.com Similarly, the ultrasound-assisted synthesis of bio-based oligo-isosorbide glycidyl (B131873) ethers in solvent-free conditions proved highly efficient, with the physical effects of cavitation on the surface of solid sodium hydroxide (B78521) microbeads being credited for the high yield. mdpi.com These findings demonstrate the potential of ultrasound as a green and efficient strategy for the synthesis of this compound.

The table below compares reaction outcomes with and without ultrasound assistance in related synthesis processes.

Reaction TypeMethodReaction TimeConversion/YieldReference
FFA EsterificationMechanical Mixing30 min42.48% mdpi.com
FFA EsterificationUltrasound-Assisted30 min83.23% mdpi.com
Rubber Seed Oil EsterificationBatch Reactor>30 min98% nih.gov
Rubber Seed Oil EsterificationUltrasonic Reactor3.5 min95.95% nih.gov

Mechanistic Investigations of Ether Formation

Understanding the reaction mechanisms is fundamental to controlling the synthesis of ethers and developing improved synthetic routes. The formation of this compound can proceed through several pathways, primarily involving nucleophilic substitution.

The most common and versatile method for synthesizing unsymmetrical ethers is through nucleophilic substitution, typically following an SN2 mechanism.

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com For this compound, this could be achieved in two ways:

Reacting sodium 2-ethylhexoxide with 1-bromooctane.

Reacting sodium octoxide with 1-bromo-2-ethylhexane.

The reaction is an SN2 process where the alkoxide ion acts as the nucleophile, attacking the carbon atom bonded to the halogen (the electrophile) and displacing the halide leaving group. masterorganicchemistry.com This method is highly effective for primary alkyl halides, while secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com

Acid-Catalyzed Dehydration of Alcohols: Symmetrical ethers can be formed by heating a primary alcohol in the presence of a strong acid like sulfuric acid. masterorganicchemistry.com The mechanism involves the protonation of one alcohol molecule by the acid, converting the hydroxyl group (-OH) into a good leaving group (-OH₂⁺). masterorganicchemistry.com A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol and displacing a water molecule in an SN2 reaction. masterorganicchemistry.commdpi.com For an unsymmetrical ether like this compound, this reaction would be carried out with a mixture of 2-ethylhexanol and 1-octanol, though it would likely produce a mixture of three products: this compound, di-(2-ethylhexyl) ether, and dioctyl ether.

The formation of ethers directly from the thermal decomposition of products from a transesterification reaction is not a standard synthetic pathway. Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol, proceeding through a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com High-temperature conditions used in some non-catalytic transesterification processes can lead to the thermal decomposition of esters, but the primary degradation reactions are typically isomerization, hydrogenation, and pyrolysis, rather than ether formation. researchgate.net

However, a related concept known as transetherification has been described. In this process, an unsymmetrical ether can be formed from a symmetrical ether and an alcohol under catalytic conditions. nih.gov The proposed mechanism involves the reversible formation of an intermediate from the symmetrical ether and an iron catalyst. A subsequent intermolecular nucleophilic attack by a different alcohol (e.g., a primary alcohol) on this intermediate leads to the formation of the unsymmetrical ether. nih.gov This pathway represents an exchange of alkoxy groups, conceptually similar to transesterification, but occurring between an ether and an alcohol rather than an ester and an alcohol.

Intermolecular Dehydration Mechanisms

The reaction mechanism can be detailed in the following steps:

Step 1: Protonation of the Alcohol

The reaction is initiated by the protonation of the hydroxyl group of one of the alcohol molecules by an acid catalyst, such as sulfuric acid (H(_2)SO(_4)) or a solid acid catalyst. This initial step is a rapid and reversible acid-base reaction. The protonation of the hydroxyl group converts it into a much better leaving group, water (H(_2)O), which is a weak base. In the context of synthesizing an asymmetrical ether, either 2-ethylhexanol or 1-octanol can be protonated.

Step 2: Nucleophilic Attack

The second step involves the nucleophilic attack of the unprotonated alcohol molecule on the protonated alcohol. The oxygen atom of the hydroxyl group of the attacking alcohol acts as the nucleophile. This attack occurs from the backside of the carbon atom bonded to the leaving group (water), which is characteristic of an S(_N)2 reaction. masterorganicchemistry.comyoutube.com This concerted step, where the bond to the nucleophile forms as the bond to the leaving group breaks, leads to the formation of a protonated ether intermediate, also known as an oxonium ion.

Step 3: Deprotonation

The final step in the mechanism is the deprotonation of the oxonium ion intermediate. A weak base, such as a water molecule or the conjugate base of the acid catalyst (e.g., HSO(_4)), removes the proton from the positively charged oxygen atom. This regenerates the acid catalyst, allowing it to participate in further reaction cycles, and yields the final product, this compound.

The following table summarizes the key reaction intermediates and their roles in the S(_N)2 mechanism for the synthesis of this compound.

IntermediateStructureRole in the Reaction
Protonated 2-EthylhexanolC(_8)H(_17)OH(_2)Electrophile with a good leaving group (H(_2)O)
Protonated 1-OctanolC(_8)H(_17)OH(_2)Electrophile with a good leaving group (H(_2)O)
2-EthylhexanolC(_8)H(_18)ONucleophile
1-OctanolC(_8)H(_18)ONucleophile
Protonated this compound(C(_8)H(_17))(_2)OHOxonium ion intermediate

It is important to note that in the synthesis of an asymmetrical ether like this compound, a mixture of products is possible. Besides the desired product, symmetrical ethers such as di(2-ethylhexyl) ether and dioctyl ether can also be formed through the self-condensation of 2-ethylhexanol and 1-octanol, respectively. The relative rates of these competing reactions can be influenced by factors such as the reaction conditions and the specific catalyst used.

Regeneration and Recycling of Catalytic Intermediates

The economic and environmental viability of the synthesis of this compound is significantly influenced by the ability to regenerate and recycle the catalyst. The choice of catalyst, whether homogeneous or heterogeneous, dictates the specific procedures for its recovery and reuse.

Homogeneous Catalysts:

Homogeneous catalysts, such as sulfuric acid and phosphoric acid, are soluble in the reaction medium. While effective in promoting the dehydration reaction, their separation from the product mixture can be challenging and energy-intensive. seppure.com Common methods for recycling homogeneous catalysts include:

Distillation: If the catalyst has a significantly different boiling point from the products and reactants, distillation can be employed for separation. However, this is often not feasible for strong mineral acids.

Liquid-Liquid Extraction: This technique involves using a solvent in which the catalyst is soluble but the ether product is not. This allows for the extraction of the catalyst from the organic phase. seppure.com

Neutralization and Re-acidification: In some cases, the acidic catalyst is neutralized to form a salt, which can be separated. The catalyst can then be regenerated by re-acidification, although this adds steps and cost to the process.

Heterogeneous Catalysts:

Solid acid catalysts offer a significant advantage in terms of separation and recycling. nih.govuu.nl These catalysts are insoluble in the reaction mixture and can be easily removed by filtration or centrifugation at the end of the reaction. Common types of solid acid catalysts used in etherification reactions include ion-exchange resins, zeolites, and sulfated metal oxides.

The regeneration of solid acid catalysts is crucial as their activity can decrease over time due to several factors:

Coking: The deposition of carbonaceous materials (coke) on the active sites of the catalyst is a common cause of deactivation. uu.nlkit.edu This can block pores and cover the active sites, reducing the catalyst's efficiency.

Poisoning: Certain impurities in the reactants can strongly adsorb to the active sites, leading to catalyst poisoning.

Leaching: In some cases, the active species of the solid catalyst can slowly dissolve or leach into the reaction medium, leading to a gradual loss of activity.

Regeneration of deactivated solid acid catalysts typically involves the following procedures:

Washing: The catalyst can be washed with a solvent to remove adsorbed organic species from its surface.

Calcination: This is a high-temperature treatment in the presence of air or an inert gas. Calcination is effective in burning off coke deposits from the catalyst surface, thereby restoring its activity. researchgate.net The temperature and duration of calcination must be carefully controlled to avoid thermal degradation of the catalyst.

Acid Treatment: For some catalysts, washing with a dilute acid solution can help to remove certain poisons and regenerate the active sites.

The following table provides a summary of regeneration methods for different types of catalysts.

Catalyst TypeCommon Deactivation MechanismsRegeneration Methods
Homogeneous (e.g., H(_2)SO(_4)) Dilution, side reactionsDistillation, Extraction, Neutralization/Re-acidification
Solid Acid (e.g., Zeolites, Resins) Coking, Poisoning, LeachingWashing, Calcination, Acid Treatment

Advanced Analytical and Spectroscopic Characterization in 2 Ethylhexyl Octyl Ether Research

Structural Elucidation Techniques

Structural elucidation is fundamental to confirming the synthesis and integrity of the 2-Ethylhexyl octyl ether molecule. High-resolution spectroscopic methods provide detailed information about the atomic connectivity and the local chemical environment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, the protons on the carbons adjacent to the ether oxygen (-O-CH₂ - and -O-CH -) are the most deshielded and appear furthest downfield in the aliphatic region, typically around 3.3-3.5 ppm. The remaining methylene (-CH₂-) and methyl (-CH₃) protons of the octyl and 2-ethylhexyl chains produce a series of complex, overlapping signals in the upfield region, generally between 0.8 and 1.6 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbons directly bonded to the ether oxygen are the most downfield, appearing in the 65-80 ppm range. The remaining aliphatic carbons of the two alkyl chains resonate at higher field strengths, typically between 10 and 40 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further aiding in the complete assignment of the carbon skeleton ruc.dk.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for aliphatic ethers and alkanes.

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Octyl: -O-CH₂-~3.4 (triplet)~71
2-Ethylhexyl: -O-CH₂-CH-~3.3 (doublet)~75
2-Ethylhexyl: -CH₂-CH(CH₂CH₃)-~1.5 (multiplet)~40
Alkyl Chain -CH₂- groups1.2-1.6 (multiplets)23-32
Alkyl Chain -CH₃ groups0.8-0.9 (triplets)~14

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. ucdavis.edu For this compound, the FTIR spectrum is characterized by the absorptions of its two primary components: the ether linkage and the alkane chains.

The most diagnostic feature in the FTIR spectrum of a dialkyl ether is the strong, prominent absorption band corresponding to the asymmetric C-O-C stretching vibration, which typically appears in the 1150-1085 cm⁻¹ region. uobabylon.edu.iqquimicaorganica.org For aliphatic ethers like this compound, this peak is expected around 1120 cm⁻¹. The absence of strong absorptions in the O-H stretching region (3200-3600 cm⁻¹) and the carbonyl (C=O) stretching region (1650-1750 cm⁻¹) confirms the identity as an ether rather than an alcohol or ester. pressbooks.pub

The remainder of the spectrum is dominated by absorptions characteristic of long alkyl chains. Strong, sharp peaks in the 2850-2960 cm⁻¹ range are due to C-H stretching vibrations of the methyl and methylene groups. libretexts.org Characteristic C-H bending (scissoring and rocking) vibrations for these groups are also observed in the fingerprint region (1500-600 cm⁻¹), specifically around 1465 cm⁻¹ and 1378 cm⁻¹. vscht.czlibretexts.org

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
2850-2960C-H StretchAlkane (CH₃, CH₂)Strong
~1465C-H Bend (Scissoring)Alkane (CH₂)Medium
~1378C-H Bend (Rocking)Alkane (CH₃)Medium
~1120C-O-C Asymmetric StretchAliphatic EtherStrong

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, or impurities, as well as for performing accurate quantification.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a primary method for determining the purity of volatile and semi-volatile organic compounds like this compound. phenomenex.com The technique separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column.

In a typical GC-FID analysis, a dilute solution of the ether is injected into the instrument. The components are vaporized and carried by an inert gas (e.g., helium or nitrogen) through a long, thin capillary column. A non-polar or mid-polar column, such as one with a dimethylpolysiloxane or (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for separating the non-polar ether from potential impurities. A programmed temperature gradient is used to ensure the elution of the relatively high-boiling ether in a reasonable time with good peak shape. researchgate.net

After exiting the column, the separated components are combusted in a hydrogen-air flame. The combustion of organic compounds produces ions, generating a current that is proportional to the amount of carbon atoms entering the flame. scioninstruments.com The purity of the this compound sample is calculated by the area percent method, where the area of the main product peak is divided by the total area of all peaks in the chromatogram. measurlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it the definitive method for confirming the identity of volatile compounds. As the this compound peak elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting molecular ion (M⁺) and its fragmentation pattern are unique to the compound's structure. For this compound (C₁₆H₃₄O), the molecular weight is 242.44 g/mol , so a molecular ion peak may be observed at m/z = 242. chemicalbook.com However, for long-chain ethers, the molecular ion is often weak or absent. The fragmentation pattern is highly informative. Characteristic fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond itself. This results in a series of charged fragments (ions) whose mass-to-charge ratios are measured. Common fragments from the alkyl chains, such as CnH2n+1⁺, are also observed at m/z values of 43, 57, 71, 85, etc. The resulting mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for positive identification.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment IonOrigin
242[C₁₆H₃₄O]⁺Molecular Ion (M⁺)
157[CH₂(CH(CH₂CH₃)(CH₂)₃CH₃)-O-CH₂]⁺Alpha-cleavage on octyl side
113[CH₃(CH₂)₇]⁺ or [CH₃(CH₂)₃CH(CH₂CH₃)CH₂]⁺C-O bond cleavage (Octyl or 2-Ethylhexyl cation)
85, 71, 57, 43[C₆H₁₃]⁺, [C₅H₁₁]⁺, [C₄H₉]⁺, [C₃H₇]⁺Fragmentation of alkyl chains

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in a liquid mobile phase. longdom.orgeuacademic.org While GC is often preferred for volatile compounds like simple ethers, HPLC is a viable alternative, particularly for less volatile ether derivatives or when analyzing complex matrices.

For a non-polar compound like this compound, a reversed-phase HPLC method is most appropriate. researchgate.net This typically involves a stationary phase column packed with silica particles that have been functionalized with hydrophobic alkyl chains (e.g., C8 or C18). The mobile phase would consist of a mixture of water and a polar organic solvent, such as acetonitrile or methanol. The high organic content of the mobile phase would be necessary to elute the non-polar ether from the column.

A significant challenge for analyzing simple aliphatic ethers with HPLC is detection. Because this compound lacks a chromophore, it does not absorb ultraviolet (UV) light, rendering the common UV detector ineffective. Therefore, a universal detector such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) must be used for quantitative analysis. nih.gov Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Table 4: Representative HPLC Method for Quantitative Analysis of this compound

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic; Acetonitrile/Water (e.g., 95:5 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorRefractive Index (RI) or Evaporative Light Scattering (ELSD)
Injection Volume10-20 µL

Compound Reference Table

Thermal and Morphological Characterization of Related Systems

The integration of ethers like this compound into polymer matrices necessitates a thorough evaluation of the resulting material's thermal stability and surface morphology. Techniques such as Thermogravimetric Analysis (TGA), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are indispensable for this purpose.

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This method is crucial for determining the thermal stability and degradation kinetics of polymer-ether systems. For instance, studies on polymers with similar structural components, such as Poly(2-ethylhexyl acrylate) (Poly(2-EHA)), provide valuable insights.

In a typical TGA experiment, the sample is heated at a constant rate, and its mass is continuously recorded. The resulting TGA curve plots mass loss against temperature. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures at which the most significant degradation occurs. nih.gov Research on the thermal degradation of Poly(2-EHA) in an inert atmosphere has shown that the material is generally stable up to approximately 250°C at a low heating rate (5°C/min). mdpi.com The degradation temperature increases with higher heating rates. mdpi.com

By applying isoconversional models such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods to TGA data obtained at different heating rates, the activation energy (Eα) of the degradation process can be calculated at various conversion rates (α). nih.gov For Poly(2-EHA), the activation energy has been shown to vary significantly with the degree of conversion, ranging from approximately 80 kJ/mol at the onset of degradation to over 170 kJ/mol at higher conversion rates. nih.govmdpi.com This information is vital for predicting the long-term thermal stability and service lifetime of polymer-ether materials.

Table 1: Thermal Degradation Characteristics of Poly(2-ethylhexyl acrylate) (Poly(2-EHA))

Heating Rate (°C/min)Onset of Degradation (°C)Temperature of Maximum Degradation Rate (°C)Activation Energy (Eα) at α=0.1 (kJ/mol)Activation Energy (Eα) at α=0.9 (kJ/mol)
5~250Varies~80~170
10Higher than 250Varies~80~170
20Higher than 10°C/min rateVaries~80~170

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high resolution. azooptics.com It works by scanning a focused beam of electrons over a sample's surface, which generates various signals that reveal information about the surface topography and composition. azooptics.com In the context of polymer-ether systems, particularly polymer inclusion membranes (PIMs) where ethers act as plasticizers, SEM is essential for characterizing the membrane's physical structure. researchgate.netresearchgate.net

SEM analysis can provide detailed images of a membrane's surface and cross-section, revealing critical features such as:

Porosity: The size, distribution, and interconnectivity of pores within the membrane structure.

Uniformity: The consistency of the polymer matrix and the dispersion of additives like plasticizers and carriers. researchgate.net

Surface Defects: The presence of cracks, pinholes, or other imperfections that could compromise membrane performance.

For example, SEM has been used to study polyethersulfone (PES) membranes, showing how the addition of other components can create finger-like pores in the sub-layer, thereby increasing porosity. mdpi.com A uniform and defect-free surface, as confirmed by SEM, often indicates strong adhesion and compatibility between the polymer matrix, the carrier, and the plasticizer (e.g., an ether), which is crucial for the stability and functionality of the membrane. researchgate.nettescan-analytics.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface at the nanoscale. polarismarketresearch.com Unlike electron microscopy, AFM does not require a vacuum and can be used to analyze samples under ambient conditions. anton-paar.com The technique uses a sharp tip attached to a flexible cantilever to scan the sample surface. nanoscientific.org By measuring the deflection of the cantilever as it interacts with the surface forces, a detailed topographical map can be generated. nanoscientific.orgazonano.com

In the study of polymer-ether systems, AFM provides quantitative data on:

Surface Topography: Visualizing surface features with nanoscale resolution, far exceeding that of optical microscopy. polarismarketresearch.com

Surface Roughness: Quantifying the texture of the polymer surface, which can be influenced by the presence and concentration of an ether plasticizer.

Mechanical Properties: In addition to topography, AFM can measure local properties like adhesion, stiffness, and elasticity, providing insight into how the ether component modifies the nanomechanical behavior of the polymer surface. azonano.comnih.gov

AFM is particularly valuable for understanding how the incorporation of a plasticizer like this compound might alter the surface of a polymer membrane on a fundamental level, which can impact phenomena such as membrane fouling and biocompatibility. nih.gov

Electrochemical and Potentiometric Evaluation Techniques

When this compound is used in applications like ion-selective electrodes (ISEs) or specialized membrane systems, its influence on the electrochemical properties of the system is of paramount importance.

Potentiometry involves measuring the potential difference between two electrodes in an electrochemical cell under near-zero current conditions. aau.dk This technique is the basis for ion-selective electrodes (ISEs), which are sensors that generate a voltage response proportional to the activity of a specific ion in a solution. researchgate.net The performance of an ISE is heavily dependent on the composition of its membrane, which typically consists of a polymer matrix (e.g., PVC), an ionophore (the ion-recognizing component), and a plasticizer.

Ethers, such as 2-nitrophenyl octyl ether (NPOE), are widely used as plasticizers in ISE membranes. acs.orgnih.gov They act as a solvent for the ionophore and ion-exchanger, facilitate ion transport within the membrane, and influence the electrode's dielectric constant. The characterization of an ISE's response involves several key potentiometric measurements:

Calibration Curve: The electrode's potential is measured in a series of standard solutions of the target ion. A plot of potential (mV) versus the logarithm of ion activity should be linear over a specific concentration range.

Nernstian Slope: The slope of the linear portion of the calibration curve. Theoretically, this is about 59.2/z mV per decade of activity change at 25°C, where z is the charge of the ion. researchgate.net

Detection Limit: The lowest concentration of the target ion that can be reliably detected.

Selectivity Coefficients: These coefficients quantify the electrode's preference for the target ion over interfering ions. They are a critical measure of the sensor's specificity. nih.gov

Research on PVC membranes plasticized with NPOE has demonstrated their effectiveness in electrodes selective for ions like K+ and Ag+. acs.orgelectrochemsci.org The choice of ether plasticizer is crucial as it can affect the sensor's linear range, stability, and selectivity. mdpi.com

Table 2: Representative Composition of a PVC-based Ion-Selective Membrane

ComponentFunctionTypical Weight %Example Compound
Polymer MatrixStructural Support~33%Poly(vinyl chloride) (PVC)
Plasticizer/Solvent MediatorSolvates membrane components, ensures mobility~66%2-Nitrophenyl octyl ether (NPOE)
IonophoreSelectively binds target ion~1%Valinomycin (for K+)
Ionic AdditiveReduces membrane resistance, improves response<1%Potassium tetrakis(p-chlorophenyl)borate

Note: Compositions are illustrative and vary based on the target analyte and desired performance. researchgate.netnih.gov

In membrane science, surface properties play a critical role in performance. Contact angle and zeta potential are two key measurements used to characterize the surface of membranes that may incorporate ethers like this compound.

Contact Angle Measurement is used to determine the wettability of a surface, which indicates whether it is hydrophilic (water-loving) or hydrophobic (water-repelling). mdpi.com It is measured by placing a droplet of liquid (typically water) on the membrane surface and measuring the angle formed between the solid surface and the liquid. A low contact angle indicates a hydrophilic surface, while a high contact angle signifies a hydrophobic surface. The incorporation of an ether plasticizer into a polymer matrix can significantly alter its surface energy and, consequently, its contact angle. filtech.de This property is crucial for applications involving filtration and separation, as it affects water flux and fouling resistance. mdpi.com

Zeta Potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and at interfaces. For a membrane surface, the zeta potential reflects the surface charge when it is in contact with an aqueous solution. filtech.de This charge arises from the ionization of surface functional groups or the adsorption of ions from the solution. The zeta potential influences the interaction of the membrane with charged solutes and particles, playing a significant role in membrane fouling and the separation of charged species. The presence of an ether within the membrane formulation can modify the surface chemistry and thus affect the measured zeta potential. filtech.de

Mechanistic Investigations and Theoretical Studies of 2 Ethylhexyl Octyl Ether Interactions

Molecular Dynamics Simulations of Ether-Containing Systems

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the structure and dynamics of complex molecular systems, including those containing ethers. While direct MD studies on 2-Ethylhexyl octyl ether are not extensively documented in publicly available literature, simulations of structurally related molecules, such as other long-chain and branched alkanes and ethers, provide a strong basis for understanding its behavior.

MD simulations of linear and branched alkanes have been successfully used to predict their transport properties and to understand the effect of chemical structure on these properties. These studies show a significant quantitative agreement between simulated and experimental values for properties like diffusion coefficients. The branching in the alkyl chains, a key feature of this compound, has been shown to play a critical role in controlling the temperature dependence of diffusion researchgate.net.

Furthermore, MD simulations have been employed to study the interface between water and ethers like 2-nitrophenyl octyl ether (NPOE), a compound sharing the octyl ether moiety. These simulations reveal a molecularly sharp but corrugated interface, with the presence of the alkyl chain increasing the interfacial tension compared to simpler aromatic ethers. Such studies provide detailed profiles of density, molecular orientation, and self-diffusion at the interface acs.org.

The insights from these simulations on related ether-containing systems can be extrapolated to predict the behavior of this compound, particularly its conformational dynamics, interactions with other molecules, and its behavior at interfaces. The branched structure of the 2-ethylhexyl group is expected to introduce significant steric effects, influencing its packing and mobility within a given medium.

Interaction with Polymeric Matrices at a Molecular Level

This compound and similar long-chain ethers are utilized as plasticizers in polymeric matrices to enhance flexibility and modify other physical properties. The interaction between the ether and the polymer at a molecular level is fundamental to its function as a plasticizer. MD simulations and experimental characterizations of polymer inclusion membranes (PIMs) containing analogous ethers, such as 2-nitrophenyl octyl ether (NPOE), offer significant insights into these interactions.

In PIMs, the plasticizer acts as a solvating medium for the carrier molecules and creates continuous pathways for ion transport through the polymer matrix upc.edu. Studies on PIMs composed of cellulose (B213188) triacetate (CTA) or poly(vinyl chloride) (PVC) with NPOE as a plasticizer have shown that the plasticizer's properties, including its dielectric constant and viscosity, significantly affect the membrane's transport efficiency upc.edu. The interaction between the ether and the polymer chains can lead to a reduction in the glass transition temperature (Tg) of the polymer, indicating an increase in chain mobility.

The chemical structure of the plasticizer is a critical factor. For instance, in PVC-based PIMs, the efficiency of ion transport was found to be different when NPOE was used compared to other plasticizers, highlighting the specific nature of the ether-polymer interaction. The branched structure of the 2-ethylhexyl group in this compound would likely lead to a different mode of intercalation between polymer chains compared to linear ethers, potentially creating more free volume and enhancing segmental motion.

Molecular dynamics simulations of plasticized PVC have been used to investigate the plasticizing effect at the molecular level, correlating the plasticizer's molecular structure with its performance in terms of compatibility, efficiency, and migration tendency mcmaster.cachemrxiv.org. These simulations can elucidate the specific interactions, such as van der Waals forces and dipole-dipole interactions, between the ether molecules and the polymer chains.

Mechanisms of Ion Transport Facilitation in Membrane Systems

Branched ethers like this compound can play a crucial role in facilitating ion transport across membranes, particularly in the context of PIMs used for selective separation of ions. The mechanism of this facilitation is intrinsically linked to the molecular interactions between the ether, the ion carrier, and the polymer matrix.

In PIMs, the plasticizer, such as NPOE, which is structurally related to this compound, creates a liquid-like environment within the solid polymer matrix. This allows for the mobility of the ion-carrier complexes. The transport of ions is a carrier-mediated diffusion process, where the ion from the source phase complexes with the carrier at the membrane interface, diffuses through the membrane, and is then released into the receiving phase mdpi.com.

The efficiency of this process is highly dependent on the properties of the plasticizer. A high dielectric constant of the plasticizer can facilitate the dissociation of the ion-carrier complex at the receiving interface, while low viscosity is crucial for high diffusion rates of the complex within the membrane. Studies on PIMs containing NPOE have demonstrated its effectiveness in the transport of various metal ions mdpi.comresearchgate.netmdpi.com. For instance, the transport of zinc(II), cadmium(II), and nickel(II) ions has been shown to be effective in PIMs plasticized with o-nitrophenyl pentyl ether (o-NPPE), a shorter-chain analogue of NPOE nih.gov.

The branched structure of this compound is expected to influence the solvation of the ion-carrier complex and the fluidity of the membrane's internal environment. The steric hindrance provided by the 2-ethylhexyl group could modulate the stability of the complex and its diffusion pathway through the polymeric matrix.

Solvent Effects and Solvation Dynamics in Chemical Processes

The role of ethers as solvents is well-established in organic chemistry, and their ability to solvate various species is critical to their utility. While specific studies on the solvation dynamics of this compound are scarce, research on other ethers, particularly in the context of electrolytes and micelles, provides a framework for understanding its solvent effects.

Temperature-dependent solvation dynamics have been studied in reverse micelles formed with surfactants containing 2-ethylhexyl groups, such as sodium bis(2-ethylhexyl)sulfosuccinate. These studies show that the solvation time constant becomes faster with increasing temperature, which is associated with a transition of water molecules from a bound to a free state within the micelle nih.gov. This indicates that the dynamics of the local environment created by the 2-ethylhexyl groups are sensitive to temperature changes.

The low polarity and the presence of non-bonding electron pairs on the oxygen atom are key features of ethers that determine their solvent properties youtube.com. The long, branched alkyl chains of this compound would render it a non-polar solvent, suitable for dissolving non-polar solutes. Its ability to act as a hydrogen bond acceptor (though not a donor) allows for weak interactions with protic species researchgate.net.

Structure-Property Relationships in Branched Ethers for Specific Research Applications

The molecular structure of branched ethers like this compound directly dictates their physicochemical properties and, consequently, their suitability for specific applications, such as biolubricants and specialized solvents.

A study on a series of 2-ethylhexyl alkyl ethers synthesized from palm-based esters demonstrated a clear relationship between the alkyl chain length and the ether's properties. These branched ethers exhibited low viscosity and excellent viscosity indices, making them promising candidates for biolubricant base stocks researchgate.net. Specifically, 2-ethylhexyl lauryl ether, having the shortest alkyl chain in the series, showed the lowest pour point, which is a critical property for lubricants operating in cold conditions. The thermal and oxidative stability of these ethers were also evaluated, with thermal degradation temperatures found to be in the range of 200–250°C researchgate.net.

The branching of the alkyl chains has a profound impact on the physical properties of molecules. In general, branching lowers the melting and boiling points compared to linear isomers due to reduced van der Waals interactions between molecules. For instance, the branched structure of 2-ethylhexanol-derived surfactants leads to unique interfacial activity noaa.gov.

In the context of lubricants, the molecular structure of base oils, including the degree and position of branching, is known to correlate with their viscosity-temperature behavior and low-temperature fluidity. Specific branched structures are more effective at withstanding high pressure and maintaining fluidity at low temperatures researchgate.net. The combination of a branched 2-ethylhexyl group and a linear octyl chain in this compound would therefore be expected to confer a unique set of properties beneficial for lubrication applications.

Below is an interactive data table summarizing the reported physicochemical properties of a series of 2-ethylhexyl alkyl ethers, which provides insight into the structure-property relationships of compounds structurally similar to this compound.

Compound NameAlkyl ChainKinematic Viscosity at 100°C (cSt)Viscosity IndexPour Point (°C)Oxidation Onset Temperature (°C)
2-Ethylhexyl Lauryl EtherC121.65130-27165
2-Ethylhexyl Palmityl EtherC162.15155-15178
2-Ethylhexyl Stearyl EtherC182.55182-9184
2-Ethylhexyl Oleyl EtherC18 (unsaturated)2.35160-21172

Applications of 2 Ethylhexyl Octyl Ether in Advanced Materials and Chemical Processes

Polymer Inclusion Membranes (PIMs) and Separation Technologies

Polymer Inclusion Membranes (PIMs) represent a significant advancement in liquid membrane technology, offering enhanced stability and longevity by embedding a liquid phase within a solid polymer matrix. mdpi.com These membranes are typically composed of a base polymer for structural support, a carrier (or extractant) to selectively bind with target species, and a plasticizer to improve flexibility and facilitate transport. nih.govmdpi.com The selective transport of ions is achieved through a carrier-mediated diffusion mechanism. nih.gov

Role of 2-Nitrophenyl Octyl Ether as a Plasticizer in PIMs

2-Nitrophenyl octyl ether (NPOE) is a widely utilized plasticizer in the fabrication of PIMs, compatible with common base polymers like cellulose (B213188) triacetate (CTA) and poly(vinyl chloride) (PVC). upc.edumdpi.com The primary role of a plasticizer is to increase the flexibility and workability of the polymer matrix. nih.gov Beyond imparting flexibility, NPOE acts as a solvating medium for the carrier molecules, creating continuous pathways within the membrane that facilitate the transport of the target chemical species. mdpi.com

NPOE is noted for its high dielectric constant and low viscosity, parameters that are often linked to the transport efficiency of PIMs. upc.edu In PVC-based membranes, NPOE molecules can bond with the PVC polymer chains, creating a solvent-like environment that is conducive to transporting the carrier-metal ion complexes through the membrane phase. nih.gov The addition of NPOE has been shown to be crucial for transport efficiency; in one study, a CTA-based PIM with a specific carrier showed only 4% transport of Hg(II), but the addition of 20% NPOE increased the transport efficiency to 84%. mdpi.com

Impact of Ether-Based Plasticizers on Membrane Selectivity and Permeability

The choice of plasticizer significantly influences the performance of a PIM, affecting both its selectivity and permeability. Ether-based plasticizers, such as 2-nitrophenyl octyl ether (NPOE) and 2-nitrophenyl phenyl ether (NPPE), have been shown to yield higher extraction efficiencies for certain metal ions compared to adipate (B1204190) and phosphate-based plasticizers. upc.edumdpi.com The plasticizer's chemical nature affects the transport flux and efficiency. researchgate.net For instance, NPOE, with its high dielectric constant of 23.1, has been shown to produce a higher transport flux for zinc ions compared to other plasticizers like tris(2-butoxyethyl) phosphate (B84403) (TBEP). researchgate.net

Facilitated Transport Mechanisms of Metal Ions across Ether-Plasticized Membranes

The transport of metal ions across a PIM is a multi-step process based on carrier-mediated diffusion. nih.gov This facilitated transport mechanism generally involves the following steps:

Extraction: At the interface between the feed solution and the membrane, the carrier molecule selectively complexes with the target metal ion. nih.govresearchgate.net

Diffusion: The metal-carrier complex then diffuses across the membrane. The plasticizer, such as NPOE, plays a critical role here by providing a fluid and solvating medium, which enhances the mobility of the complex. nih.govnih.gov

Stripping: When the complex reaches the other side of the membrane (the receiving phase), a change in chemical conditions (e.g., pH) causes the complex to dissociate. The metal ion is released into the receiving solution, and the carrier is regenerated. nih.govresearchgate.net

Carrier Return: The free carrier molecule diffuses back through the membrane to the feed side to begin the cycle again. researchgate.net

This entire process is driven by the concentration gradients of the species involved. researchgate.net The transport can occur via co-transport, where the metal ion and a counter-ion move in the same direction, or counter-transport, where the metal ion moves in the opposite direction to a counter-ion (like H+). nih.govresearchgate.net

Optimization of PIM Composition for Targeted Separation Processes

The efficiency and selectivity of a PIM for a specific separation task depend critically on the optimization of its components: the base polymer, the carrier, and the plasticizer. nih.gov The relative concentrations of these components are key parameters that must be fine-tuned.

For example, in the separation of zinc, a PIM composed of a PVC base polymer, di(2-ethylhexyl) phosphoric acid (D2EHPA) as the carrier, and NPOE as the plasticizer has been studied. researchgate.netresearchgate.net The concentration of the plasticizer is a crucial factor for membrane permeability. mdpi.com In a study on phosphate transport, varying the NPOE concentration from 0% to 10% (w/w) in a CTA-based membrane resulted in changes to the sampling rate, accuracy, and mechanical properties like tensile strength. researchgate.net The membrane with 10% NPOE was found to be more elastic. researchgate.net Similarly, for the transport of Cu(II), micro-channels within the membrane were found to form when the NPOE content was increased, creating well-organized pathways essential for efficient transport. researchgate.net The optimal composition for a PIM designed for Cr(III) transport using D2EHPA as a carrier and NPOE as a plasticizer was determined through experimental design strategies to maximize recovery. wikipedia.org

The following table presents data from a study on the effect of NPOE concentration on the properties of a CTA-based PIM for phosphate transport.

PropertyPIM A (0% NPOE)PIM B (10% NPOE)
Sampling Rate (L/hour) 0.0005 ± 0.00020.0003 ± 0.0001
Accuracy (%) 28.3852.15
Contact Angle (°) 17.0218.71
Tensile Strength (MPa) 29.0131.05

Data sourced from a study on polymeric inclusion membranes for phosphate transport. researchgate.net

Stability and Longevity Studies of Ether-Containing Polymer Inclusion Membranes

A primary advantage of PIMs over older liquid membrane technologies is their enhanced stability and longer operational lifetime. mdpi.com However, long-term stability can still be a challenge, as components like the carrier and plasticizer can slowly leach out of the polymer matrix over time, reducing the membrane's effectiveness. researchgate.net

The choice of high-performance base polymers such as polyvinylidene fluoride (B91410) (PVDF) can improve mechanical, chemical, and thermal stability, increasing the operational lifespan of PIMs, especially in harsh conditions. nih.gov Studies have demonstrated the durability of PIMs over multiple cycles. For instance, a PVC/NPOE/D2EHPA membrane used for zinc transport remained effective for up to seven uses. researchgate.net Another PIM based on Aliquat 366 carrier showed stable performance for zinc removal across ten extraction cycles. mdpi.comnih.gov A CTA-based PIM demonstrated remarkable stability by maintaining a constant flux for K+ ions for over three months. tandfonline.com Improving the stability of PIMs while maintaining high performance is an ongoing area of research, with a focus on developing alternative base polymers and cross-linking techniques to better lock the carrier and plasticizer within the membrane structure. researchgate.netnih.gov

Solvent Applications in Specialized Chemical Research

Information regarding the specific use of 2-Ethylhexyl octyl ether as a solvent in specialized chemical research is limited in the reviewed literature. However, related ether compounds find diverse applications. For instance, ethyl octyl ether is noted for its potential use as a component in dyes, paints, rubbers, resins, and lubricants. tdx.cat Other, more complex ethylhexyl ethers, such as 2-Ethylhexyl glycidyl (B131873) ether, are used as reactive diluents to reduce the viscosity of epoxy resins for applications in paints, coatings, adhesives, and sealants. wikipedia.orginnospk.com Tris(2-ethylhexyl) phosphate, another related compound, is used as a plasticizer, a solvent in hydrogen peroxide production, and a carrier for pigments. atamanchemicals.comwikipedia.org Ethylene (B1197577) glycol 2-ethylhexyl ether is a solvent found in a variety of industrial and household products, including paints, coatings, inks, and detergents. nih.gov

Ionophore Development for Selective Sensing and Extraction

Ionophores are crucial components in the development of selective sensors and extraction systems, capable of reversibly binding specific ions and transporting them across hydrophobic membranes. The unique molecular structure of ether-containing compounds can be leveraged to create these selective carriers.

Recent research has focused on the synthesis of novel ionophores for highly selective ion detection. One significant development is the creation of silicon-bridged bis(12-crown-4) ethers. These molecules are synthesized by reacting dichlorodiorganosilane with 2-hydroxymethyl-12-crown-4. In this molecular architecture, the silicon atom acts as a bridge connecting two 12-crown-4 (B1663920) ether moieties.

A key finding of this research is that the selectivity of these ionophores is highly dependent on the hydrocarbon substituents attached to the silicon atom. A range of compounds with different hydrocarbon groups has been synthesized and tested. Among these, the compound featuring two 2-ethylhexyl groups on the silicon atom, Bis[(12-crown-4)methoxy]bis(2-ethylhexyl)silane, has demonstrated particularly excellent selectivity for sodium ions (Na⁺) acs.orgsigmaaldrich.comlookchem.com.

When incorporated into PVC membrane-type ion-selective electrodes, this 2-ethylhexyl substituted ionophore exhibits performance equal to or better than commercially available Na⁺ ionophores acs.orgsigmaaldrich.comlookchem.com. Furthermore, electrodes using this silicon-bridged crown ether show enhanced aging stability, indicating their high utility and robustness for practical applications acs.orgsigmaaldrich.com. The typical selectivity sequence for this ionophore confirms its strong preference for sodium over other common cations.

Table 1: Ion Selectivity of a Silicon-Bridged Bis(12-crown-4) Ether with 2-Ethylhexyl Groups

IonSelectivity Ranking
Sodium (Na⁺)1
Potassium (K⁺)2
Rubidium (Rb⁺)3
Cesium (Cs⁺)4
Ammonium (NH₄⁺)5
Lithium (Li⁺)6
Calcium (Ca²⁺)7
Magnesium (Mg²⁺)8
Hydrogen (H⁺)9

This table illustrates the typical selectivity sequence, with lower numbers indicating higher selectivity. Data sourced from research on PVC membrane-type ion-selective electrodes incorporating the specified ionophore. acs.orgsigmaaldrich.comlookchem.com

The mechanism of ionophore-ion complexation is fundamental to its function in selective sensing and transport. An ionophore is a chemical species that contains a hydrophilic center designed to bind ions and a hydrophobic exterior that allows it to interact with and traverse non-polar environments like a cell membrane or a polymer-based sensor membrane.

In ether-based systems such as crown ethers, the oxygen atoms within the ether groups act as electron-pair donors (Lewis bases). These oxygen atoms are strategically positioned within the molecule's structure to form a hydrophilic cavity. This cavity can effectively coordinate with a cation that has a compatible size and charge. The binding is a reversible, non-covalent interaction, primarily driven by electrostatic forces between the positively charged ion and the lone pairs of electrons on the oxygen atoms.

The selectivity for a particular ion is determined by several factors, including the size of the ionophore's cavity and the number of donor oxygen atoms. For instance, 18-crown-6 (B118740) has a high affinity for the potassium cation because the ion's size is a perfect fit for the ether's cavity. The process of ion capture and transport across a hydrophobic barrier, such as a PVC membrane in an ion-selective electrode, is understood to be a one-step electrochemical mechanism. This mechanism involves the direct formation of the ion-ionophore complex at the interface between the membrane and the aqueous solution, rather than a two-step process of the ion first entering the membrane and then complexing with the ionophore.

Applications in Drug Delivery Systems and Pharmaceutical Formulations

The physicochemical properties of a molecule are critical in determining its suitability for use in pharmaceutical formulations. The pronounced hydrophobicity of this compound, a direct result of its long, branched alkyl chains and ether linkage, suggests its potential utility in advanced drug delivery systems.

A significant challenge in pharmaceutical development is the formulation of drugs with low aqueous solubility. According to the Biopharmaceutical Classification System (BCS), a large percentage of new drug candidates are classified as poorly soluble (BCS Class II and IV). Such compounds require specialized formulation strategies to enhance their solubility and bioavailability.

This compound's molecular structure is dominated by its non-polar alkyl groups (an eight-carbon octyl chain and a branched eight-carbon 2-ethylhexyl chain), making it a highly hydrophobic and lipophilic substance. This inherent hydrophobicity makes it an excellent theoretical candidate for the solubilization and encapsulation of other hydrophobic or lipophilic active pharmaceutical ingredients (APIs). In formulation science, like dissolves like; therefore, a non-polar solvent or vehicle is required to dissolve a non-polar drug.

The internal, hydrophobic core of delivery systems like micelles or the oil phase of an emulsion can serve as a reservoir for poorly soluble drugs. The inclusion of a hydrophobic excipient like this compound could enhance the drug-loading capacity of these systems. By dissolving the API within a hydrophobic carrier, it can be effectively encapsulated, shielding it from the aqueous environment and facilitating its transport and delivery. This approach is a cornerstone of various drug delivery technologies designed to improve the therapeutic performance of challenging drug molecules. nih.govijpca.org

Beyond encapsulation, this compound has potential as a primary solubilizer or dispersing agent in certain pharmaceutical preparations. Ethers are recognized as a class of solvents used in the pharmaceutical industry. aurechem.com As a water-immiscible liquid, it can function as a non-aqueous solvent or be a component of the oil phase in emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).

In these formulations, it would act as a vehicle for the API, ensuring it remains dissolved and uniformly dispersed. For topical or transdermal delivery systems, its properties as an emollient and solvent could be beneficial. For instance, a related compound, Ethylene glycol 2-ethylhexyl ether, is used as a solvent in various applications. nih.gov The function of such a hydrophobic liquid is to create a stable, homogenous formulation, preventing the precipitation or crystallization of the dissolved drug and thereby ensuring consistent delivery.

Environmental Behavior and Degradation Pathways of 2 Ethylhexyl Octyl Ether

Abiotic Degradation Processes in Environmental Compartments

The abiotic degradation of 2-Ethylhexyl octyl ether is dictated by its chemical structure and the environmental conditions to which it is exposed. As a long-chain, branched aliphatic ether, its persistence and transformation in the environment are primarily influenced by hydrolysis, photodegradation, and atmospheric oxidation.

Hydrolysis Kinetics and Stability in Aqueous Solutions

The ether linkage (C-O-C) in this compound is generally stable to hydrolysis under typical environmental pH and temperature conditions. Unlike esters, which can undergo abiotic hydrolysis, ethers are significantly more resistant to this degradation pathway in neutral aqueous solutions. The rate of spontaneous hydrolysis of simple ethers is exceedingly slow and often negligible at ambient temperatures nih.gov.

Acid-catalyzed hydrolysis of ethers can occur, but this process typically requires strong acidic conditions that are not commonly found in the natural environment. The mechanism for most simple ethers in acidic media is a general-acid-catalyzed process where proton transfer to the ether oxygen is concerted with the cleavage of the C-O bond researchgate.net. However, even under these conditions, the reaction rates for aliphatic ethers are generally low.

Therefore, it can be concluded that this compound is expected to be persistent in aqueous environments with respect to hydrolysis.

Table 1: Hydrolysis Stability of Ether Linkages in Representative Compounds

Compound TypeEnvironmental ConditionsHydrolysis RateReference
Simple Aliphatic EthersNeutral pH, Ambient TemperatureVery Slow / Negligible nih.gov
Dialkyl EthersAcidic Conditions (e.g., concentrated perchloric acid)Slow researchgate.net

Photodegradation under Simulated and Natural Sunlight Conditions

Direct photodegradation of a chemical compound requires the presence of a chromophore that can absorb light in the solar spectrum (wavelengths > 290 nm). This compound, being a saturated aliphatic ether, does not possess any functional groups that would absorb significant amounts of natural sunlight. Consequently, direct photolysis is not anticipated to be a significant degradation pathway for this compound in aquatic or terrestrial environments.

Indirect photodegradation, mediated by photosensitized reactions, could potentially contribute to the transformation of this compound. In this process, other substances in the environment, such as humic acids, absorb sunlight and transfer the energy to the ether, leading to its degradation. However, specific data on the indirect photodegradation of long-chain aliphatic ethers is limited. The photochemical sensitivity of polyether-based polymers has been noted to be responsible for their rapid oxidation, which may suggest a potential for indirect photooxidation of the ether linkage researchgate.net.

Atmospheric Reactions with Hydroxyl Radicals and Ozone

Once volatilized into the atmosphere, this compound is expected to be degraded primarily through reactions with photochemically produced hydroxyl (•OH) radicals. The •OH radical is a highly reactive species and is considered the "detergent" of the troposphere, responsible for the initial oxidation of most organic compounds unito.it. The reaction of •OH radicals with ethers proceeds via hydrogen atom abstraction from the carbon atoms adjacent to the ether oxygen, as well as from other C-H bonds in the alkyl chains witpress.comwitpress.com. This initial reaction leads to the formation of radical intermediates that can undergo further oxidation.

The atmospheric lifetime of an organic compound with respect to reaction with •OH radicals can be estimated based on its reaction rate constant. While specific data for this compound is unavailable, the rate constants for other ethers can provide an approximation. For instance, cyclic ethers have been shown to have atmospheric lifetimes ranging from 14 to 53 hours in a moderately polluted atmosphere, indicating a relatively rapid removal process witpress.com.

The reaction of saturated ethers with ozone (O₃) is generally a much slower process compared to the reaction with •OH radicals. Ozone primarily reacts with unsaturated compounds and the insertion of ozone into C-H bonds of saturated compounds like ethers is a less favorable reaction pathway researchgate.netacs.org. Therefore, the atmospheric degradation of this compound by ozone is expected to be a minor pathway.

Table 2: Estimated Atmospheric Degradation Parameters for Ethers

ReactantGeneral Reaction Rate with EthersEstimated Significance for this compoundPrimary Reaction Type
Hydroxyl Radical (•OH)Relatively FastMajor Degradation PathwayHydrogen Abstraction witpress.comwitpress.com
Ozone (O₃)Slow for saturated ethersMinor Degradation PathwayInsertion into C-H bonds researchgate.netacs.org

Biotic Degradation Mechanisms

The biodegradation of this compound is a critical process determining its persistence in soil and water systems. The rate and extent of biodegradation are influenced by the molecular structure of the ether and the presence of competent microbial communities.

Aerobic Biodegradation in Soil and Water Systems

Under aerobic conditions, microorganisms can degrade ethers through various enzymatic pathways. The initial step in the aerobic biodegradation of many ethers involves the cleavage of the ether bond, often catalyzed by monooxygenase enzymes nih.gov. This can lead to the formation of the corresponding alcohols (2-ethylhexanol and octanol) and aldehydes, which can then be further metabolized.

The presence of the branched 2-ethylhexyl group may influence the biodegradability of the compound. Increased chemical branching can sometimes decrease the rate of biodegradation afit.edu. However, various microbial strains have been shown to degrade a range of ethers. For example, species of Rhodococcus have been found to degrade alkyl ethers, aralkyl ethers, and dibenzyl ether nih.gov. Similarly, Pseudonocardia species have demonstrated the ability to degrade various ethers, including diethyl ether and tetrahydrofuran (B95107) battelle.org.

The biodegradation of decabromodiphenyl ether (a polybrominated diphenyl ether) by bacterial communities has been shown to involve the breakage of the ether bond under aerobic conditions, with a degradation efficiency of up to 88.4% in 120 hours under optimal conditions nih.govmdpi.com. While structurally different, this demonstrates the microbial potential for ether cleavage.

Table 3: Examples of Aerobic Biodegradation of Ethers by Microorganisms

Ether CompoundMicroorganism(s)Degradation Pathway/ObservationReference
Diethyl ether, TetrahydrofuranPseudonocardia sp. strain ENV478Co-metabolic degradation battelle.org
Alkyl ethers, Dibenzyl etherRhodococcus sp. strain DEE5151Ether cleavage via oxidation at Cα position nih.gov
Decabromodiphenyl Ether (BDE-209)Complex bacteria community (Brevibacillus sp. and Achromobacter sp.)Breakage of ether bonds nih.govmdpi.com

Anaerobic Degradation in Digestion Processes

Anaerobic degradation of organic compounds occurs in the absence of oxygen and is a key process in environments such as sediments, flooded soils, and anaerobic digesters. The process typically involves a consortium of microorganisms that carry out a series of reactions, including hydrolysis, acidogenesis, acetogenesis, and methanogenesis wikipedia.orgpsu.edu.

The anaerobic biodegradation of ethers is generally considered to be a slower process compared to aerobic degradation mdpi.com. The initial step in the anaerobic digestion of complex organic matter is hydrolysis, where large polymers are broken down into smaller molecules wikipedia.org. For this compound, this would involve the cleavage of the ether bond to form 2-ethylhexanol and octanol (B41247). These alcohols can then be further fermented by acidogenic bacteria to organic acids, which are subsequently converted to acetate, hydrogen, and carbon dioxide by acetogenic bacteria. Finally, methanogenic archaea would convert these intermediates to methane (B114726) and carbon dioxide wikipedia.orgpsu.edu.

While specific studies on the anaerobic digestion of this compound are not available, the general principles of anaerobic degradation suggest that it would be a slow but potential fate process for this compound in anoxic environments.

Microbial Transformation Pathways and Metabolite Identification

A review of scientific databases indicates a significant gap in the literature regarding the microbial transformation of this compound. Specific studies identifying the microorganisms capable of degrading this compound and the metabolic pathways involved could not be located. Consequently, the primary and intermediate metabolites resulting from the microbial transformation of this compound have not been identified. While research exists on the microbial degradation of other compounds containing a 2-ethylhexyl moiety, such as certain phthalates and nitrates, extrapolating these findings to this compound would be scientifically unfounded due to the differences in chemical structure, particularly the stable ether linkage. Therefore, detailed information on the specific enzymatic reactions and breakdown sequence for this compound is not available at present.

Environmental Distribution and Persistence Studies

Assessment of Environmental Half-Lives in Various Matrices

There is a lack of published data on the environmental half-life of this compound in key environmental compartments. Specific experimental or modeled values for its persistence in soil, water, and sediment could not be found. Without such data, a quantitative assessment of how long the compound is likely to remain in different environmental matrices cannot be accurately determined.

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

There is a notable absence of research on the bioaccumulation potential of this compound. Studies determining its Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Trophic Magnification Factor (TMF) in aquatic and terrestrial organisms have not been published. The octanol-water partition coefficient (Log Kow), a key indicator of bioaccumulation potential, is also not reported in the available literature. Consequently, the propensity for this compound to accumulate in living tissues and magnify through the food chain remains uncharacterized.

Formation of Degradation Products and Their Environmental Implications

Given the lack of information on the degradation pathways of this compound, the identity of its potential degradation products remains unknown. As a result, there is no research available on the environmental implications, such as the ecotoxicity or persistence, of any potential metabolites or transformation products. Understanding the complete environmental impact of this compound would necessitate the identification of its degradants and a subsequent assessment of their individual environmental behavior and effects.

Future Research Directions and Emerging Areas for 2 Ethylhexyl Octyl Ether

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of ethers often involves processes that are not environmentally benign. Future research is poised to develop greener, more sustainable synthetic pathways for 2-Ethylhexyl octyl ether and its analogues. A significant area of exploration is the use of heterogeneous acid catalysts for the dehydration of alcohols. Research into the synthesis of linear symmetrical ethers, such as di-n-octyl ether from 1-octanol (B28484), has demonstrated the viability of using acidic zeolites and ion-exchange resins. unirioja.es These solid catalysts are easily separable and reusable, minimizing waste and corrosion issues associated with homogeneous catalysts like sulfuric acid. unirioja.esmasterorganicchemistry.com

Another promising avenue is the application of innovative catalytic systems that operate under milder conditions. For instance, iron-catalyzed dehydrative etherification of benzylic alcohols has shown high selectivity for both symmetrical and unsymmetrical ethers, generating only water as a byproduct. acs.org Similarly, ruthenium-hydride complexes have been effective in the selective etherification of two different alcohols. researchgate.net Adapting these catalytic systems for the synthesis of this compound from 2-ethylhexanol and octanol (B41247) could lead to more efficient and atom-economical processes. The development of these routes would align with the principles of green chemistry, reducing energy consumption and environmental impact. researchgate.net

Integration into Advanced Functional Materials beyond Current Applications

The unique molecular structure of this compound, with its branched alkyl chains, suggests significant potential for its use as a building block or modifier in advanced functional materials. Research on analogous long-chain alkyl glycidyl (B131873) ethers has shown that they can be polymerized to create amphiphilic triblock copolymers. rsc.org These copolymers can self-assemble in water to form micellar hydrogels with tunable, temperature-dependent mechanical properties, indicating promise for applications like drug release systems. rsc.org Future studies could explore the polymerization of functionalized derivatives of this compound to create novel polymers with tailored thermal or responsive properties.

Furthermore, the integration of this ether into polymer matrices could enhance properties such as flexibility, hydrophobicity, and thermal stability. Its structural similarity to plasticizers like bis(2-ethylhexyl) phthalate (B1215562) (DEHP) suggests it could be investigated as a component in developing safer, non-phthalate plasticizers. The branched nature of the 2-ethylhexyl group is known to impart low volatility and high thermal stability. Research could focus on incorporating the ether moiety into polymer backbones, potentially creating materials with improved performance for coatings, sealants, or specialty lubricants.

Comprehensive Computational Modeling of Ether-Based Systems

Computational modeling is a powerful tool for accelerating materials discovery and understanding chemical processes at a molecular level. Future research should leverage comprehensive computational modeling to predict the properties and behavior of this compound. Methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights. For instance, DFT has been used to calculate the density and energetic properties of complex polymers like Polyether Ether Ketone (PEEK), with results comparable to experimental values. mdpi.com Quantum mechanical calculations have also been employed to elucidate the transition states and reaction pathways in Williamson ether synthesis, helping to understand the influence of solvents on reaction selectivity. rsc.orgrsc.org

Applying these computational tools to this compound could predict its physical properties, solvation characteristics in different media, and interactions with other molecules. MD simulations, which have been successfully used to model hydrofluoroether solvents for batteries and the properties of dimethyl ether, could be used to understand its behavior as a solvent or additive. rsc.orgresearchgate.netacs.org This in-silico approach can guide experimental work by screening potential applications, optimizing reaction conditions, and designing new ether-based functional materials with desired properties, thereby reducing development time and costs. osti.gov

Understanding Complex Interfacial Phenomena in Multi-Component Systems

The amphiphilic nature of ethers, albeit weak, combined with the steric effects of the branched 2-ethylhexyl and linear octyl chains, suggests that this compound could exhibit interesting interfacial properties. Future research should focus on the behavior of this ether at liquid-liquid and liquid-solid interfaces, particularly within multi-component systems like emulsions and dispersions. Studies on fatty alcohols have shown that chain branching significantly impacts interfacial properties. researchgate.net Similarly, research on sodium bis(2-ethylhexyl) sulfosuccinate (AOT), which contains the same branched alkyl group, has provided insights into its role in wetting and surface tension reduction. core.ac.uk

Experimental investigation into the surface tension, critical micelle concentration (if any), and adsorption behavior of this compound is warranted. The effect of its alkyl chain structure on the interfacial tension between oil and water could be a key area of study. researchgate.net Understanding these phenomena is crucial for potential applications in formulations for cosmetics, lubricants, or as a non-polar solvent in specialized extraction processes where interfacial behavior is critical.

Exploration of New Catalytic Applications and Reaction Architectures

Beyond its synthesis, this compound could itself be utilized in novel catalytic processes or its synthesis could be achieved through advanced reaction architectures. The development of heterogeneous catalysts for the direct synthesis of symmetrical ethers from alcohols for use as diesel additives points to a potential application area. unirioja.es The properties of long-chain ethers make them suitable for enhancing cetane numbers and improving cold-start performance in diesel engines. unirioja.es Research could assess the performance of this compound as a fuel additive.

Furthermore, exploring different reaction architectures, such as reactive distillation, could intensify the synthesis process. Reactive distillation has been investigated for the esterification of 2-ethylhexanol with acetic acid, demonstrating process advantages. dergipark.org.tr Applying this concept to the etherification of 2-ethylhexanol and octanol could overcome equilibrium limitations by continuously removing the water byproduct, leading to higher conversions and yields. Investigating catalysts that favor the formation of unsymmetrical ethers, like specific ruthenium or iron-based systems, would be crucial for selectively producing this compound over its symmetrical counterparts. acs.orgnih.gov

Catalyst TypeReactantsProduct FocusPotential for this compoundReference
Acidic Zeolites (H-BEA-25) 1-octanolSymmetrical Ether (di-n-octyl ether)Synthesis of symmetrical ethers as fuel additives unirioja.es
Ruthenium-hydride complex Two different alcoholsUnsymmetrical EthersSelective synthesis of this compound researchgate.net
Iron Catalyst Benzylic alcoholsSymmetrical & Unsymmetrical EthersGreen synthesis route using an earth-abundant metal acs.org
Amberlyst 36 (Ion-Exchange Resin) Acetic acid + 2-ethylhexanolEster (2-ethylhexyl acetate)Potential heterogeneous catalyst for etherification dergipark.org.tr

Advanced Studies on Environmental Remediation and Fate Prediction

Understanding the environmental impact of chemicals is paramount. For this compound, future research must include advanced studies on its environmental fate, persistence, and potential for biodegradation. While data on this specific ether is scarce, research on other alkyl ethers provides a roadmap. Studies have shown that bacteria, such as Rhodococcus species, are capable of degrading various alkyl and aralkyl ethers by cleaving the ether bond. nih.govnih.gov Future investigations should assess the susceptibility of this compound to microbial degradation under various environmental conditions (aerobic, anaerobic).

Predictive models based on Quantitative Structure-Activity Relationships (QSARs) can be developed to estimate its potential for bioaccumulation and aquatic toxicity. nih.gov The toxicity of related long-chain alcohols and alcohol ethoxylates often increases with alkyl chain length up to a point where low water solubility limits bioavailability and thus, observable toxicity. nih.govexxonmobilchemical.com Given that this compound can be hydrolyzed back to 2-ethylhexanol and octanol, the well-documented toxicity profiles of these parent alcohols would be critical inputs for a comprehensive environmental risk assessment. nih.gov Such studies are essential to ensure that any new applications of this compound are environmentally sustainable.

Compound ClassKey Environmental FindingImplication for this compoundReference
Alkyl Ethers Can be degraded by Rhodococcus sp. via Cα oxidation.Suggests a potential biodegradation pathway. nih.govnih.gov
Long-Chain Alcohols Toxicity increases with chain length but is limited by water solubility. Rapidly biodegradable.Predicts low aquatic toxicity due to low solubility and that parent alcohols are biodegradable. nih.govnih.gov
Alcohol Ethoxylates Can exhibit strong aquatic toxicity, but are readily biodegradable and have low bioaccumulation.Provides a comparative framework for assessing the risk of ether-containing surfactants. exxonmobilchemical.comkao.com
bis(2-ethylhexyl) phthalate (DEHP) Identified as harmful to the environment, leading to risk management actions.Highlights the importance of assessing compounds with the 2-ethylhexyl group for environmental persistence and effects. canada.caeuropa.eu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.